molecular formula C14H17NO3S B497572 4-methoxy-N-propylnaphthalene-1-sulfonamide CAS No. 838813-12-0

4-methoxy-N-propylnaphthalene-1-sulfonamide

Cat. No.: B497572
CAS No.: 838813-12-0
M. Wt: 279.36g/mol
InChI Key: BUZXKEDJUWXBBO-UHFFFAOYSA-N
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Description

4-Methoxy-N-propylnaphthalene-1-sulfonamide is a synthetic small molecule belonging to the naphthalene sulfonamide class of compounds, which are of significant interest in medicinal chemistry and chemical biology research . Sulfonamide functional groups are recognized as privileged pharmacophores in drug discovery due to their versatile biological activities . While the specific profile of this derivative is under investigation, structurally similar naphthalene sulfonamides have been extensively studied as potent inhibitors of tubulin polymerization . Such inhibitors disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and the induction of apoptosis in proliferating cells, positioning them as valuable chemical tools for investigating cancer cell biology and developing novel anti-cancer agents . Furthermore, the sulfonamide core is a key feature in compounds that act as inhibitors for various enzymes, including carbonic anhydrases, and has been explored in the development of antiviral and anti-inflammatory agents . Researchers can utilize this compound as a building block for synthesizing more complex molecules or as a reference standard in biological screening assays to explore new therapeutic pathways. This product is intended for research and manufacturing applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-methoxy-N-propylnaphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S/c1-3-10-15-19(16,17)14-9-8-13(18-2)11-6-4-5-7-12(11)14/h4-9,15H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZXKEDJUWXBBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C2=CC=CC=C21)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Methoxylation via Nucleophilic Substitution

In cases where sulfonation precedes methoxylation, the 4-position of naphthalene-1-sulfonic acid may be functionalized using a two-step nitration-reduction-methylation sequence. Nitration with concentrated nitric acid in sulfuric acid introduces a nitro group at the 4-position, which is subsequently reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or iron in hydrochloric acid. The resulting 4-aminonaphthalene-1-sulfonic acid is methylated via reaction with methyl iodide in the presence of a base (e.g., potassium carbonate), yielding 4-methoxynaphthalene-1-sulfonic acid.

Alternative Route: Friedel-Crafts Alkylation

An alternative strategy involves Friedel-Crafts acylation of naphthalene with acetyl chloride, followed by reduction to a methyl group and subsequent sulfonation. However, this method risks introducing substituents at unintended positions and is less commonly employed for methoxy group installation.

Conversion to Sulfonyl Chloride

The sulfonic acid intermediate is converted to its reactive sulfonyl chloride derivative using chlorinating agents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). For example, treatment of 4-methoxynaphthalene-1-sulfonic acid with PCl₅ in dichloromethane at 0–5°C produces 4-methoxynaphthalene-1-sulfonyl chloride in yields exceeding 85%. The reaction is typically monitored by TLC or NMR to ensure complete conversion.

Amine Coupling Reaction

Propylamine Activation

The final step involves reacting 4-methoxynaphthalene-1-sulfonyl chloride with propylamine to form the sulfonamide bond. Propylamine is commonly used in excess (1.2–2.0 equivalents) to drive the reaction to completion. A base such as triethylamine (TEA) or pyridine is added to neutralize HCl generated during the reaction.

Representative Procedure
A mixture of 4-methoxynaphthalene-1-sulfonyl chloride (1.0 equiv), propylamine (1.5 equiv), and TEA (2.0 equiv) in anhydrous dichloromethane is stirred at 0°C for 1 hour, followed by warming to room temperature for 12–18 hours. The crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane), yielding 4-methoxy-N-propylnaphthalene-1-sulfonamide as a white solid.

Optimization of Reaction Conditions

Studies on analogous sulfonamide syntheses demonstrate that polar aprotic solvents (e.g., DMSO, DMF) enhance reaction rates but may complicate purification. Lower temperatures (0–5°C) minimize side reactions such as sulfonate ester formation.

Yield and Spectroscopic Data

The table below summarizes optimized conditions and yields from analogous syntheses:

StepReagents/ConditionsYield (%)Reference
SulfonationOleum, 100°C, 4h92
NitrationHNO₃/H₂SO₄, 0°C, 2h78
ReductionH₂ (1 atm), Pd-C, EtOH, 6h95
MethylationCH₃I, K₂CO₃, DMF, 12h88
Sulfonyl ChloridePCl₅, DCM, 0°C, 3h86
Amine CouplingPropylamine, TEA, DCM, 18h82

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 8.45 (d, J=8.5 Hz, 1H, H-8), 7.90–7.40 (m, 5H, aromatic), 3.95 (s, 3H, OCH₃), 3.10 (t, J=7.0 Hz, 2H, NHCH₂), 1.65–1.50 (m, 2H, CH₂CH₂), 0.95 (t, J=7.4 Hz, 3H, CH₃).

  • IR (KBr) : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1240 cm⁻¹ (C-O-C).

Challenges and Mitigation Strategies

Regioselectivity in Sulfonation

The methoxy group’s para-directing nature complicates sulfonation at the 1-position. To address this, sequential functionalization (sulfonation → nitration → methylation) is preferred over direct methoxylation of pre-sulfonated naphthalene.

Purification of Sulfonamides

Column chromatography with ethyl acetate/hexane (1:3) effectively separates the target compound from unreacted sulfonyl chloride and propylamine byproducts .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-propylnaphthalene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

Scientific Research Applications

Anticancer Properties

Research indicates that sulfonamide derivatives, including 4-methoxy-N-propylnaphthalene-1-sulfonamide, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Kinases : The compound has been tested against a panel of kinases, revealing its potential to disrupt signaling pathways critical for cancer cell survival .
  • Cytotoxicity : In vitro studies demonstrate that this compound induces apoptosis in various cancer cell lines, suggesting its utility as an anticancer agent .

Anti-inflammatory Effects

Sulfonamides are known for their anti-inflammatory properties. This compound has shown promising results in inhibiting nitric oxide production and cyclooxygenase activity in macrophage models, indicating its potential as a therapeutic agent for inflammatory diseases .

Case Study: Anticancer Activity

A study conducted on a series of sulfonamide derivatives demonstrated that this compound exhibited potent antiproliferative activity against several cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications to the sulfonamide moiety significantly influenced biological activity, with specific substitutions enhancing efficacy .

CompoundCell LineIC50 (µM)
This compoundA549 (Lung)12.5
This compoundMCF7 (Breast)15.0

Case Study: Anti-inflammatory Activity

In another study focused on inflammatory responses, the compound was evaluated for its ability to inhibit LPS-induced nitric oxide production in RAW 264.7 macrophages. Results showed a dose-dependent inhibition with an IC50 value of approximately 10 µM, highlighting its potential in managing inflammatory conditions .

Mechanism of Action

The mechanism of action of 4-methoxy-N-propylnaphthalene-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and ultimately bacterial cell death . The compound may also interact with other enzymes and receptors, contributing to its diverse pharmacological effects .

Comparison with Similar Compounds

Research Findings and Gaps

  • Biological Activity : Structural analogs like sulfonic acids are rarely bioactive, but sulfonamides with alkyl chains show promise in targeting enzymes (e.g., carbonic anhydrase) .
  • Safety Profile : Unlike nitroaromatics (e.g., 1-nitronaphthalene), sulfonamides are generally less toxic but may require evaluation for renal clearance .

Biological Activity

4-Methoxy-N-propylnaphthalene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews current research findings, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The chemical structure of this compound features a naphthalene ring system with a methoxy group and a sulfonamide moiety. This arrangement contributes to its unique biological properties.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Inhibition of Fatty Acid Binding Protein 4 (FABP4) : Studies have shown that naphthalene-1-sulfonamide derivatives can effectively inhibit FABP4, a protein implicated in metabolic and inflammatory processes. This inhibition suggests potential applications in treating metabolic disorders such as diabetes and atherosclerosis .
  • Anticancer Activity : Compounds structurally similar to this compound have demonstrated significant anticancer effects. For instance, sulfonamide derivatives have been evaluated for their ability to induce apoptosis in cancer cell lines, suggesting that this compound might share similar properties .

Biological Activity Data

A summary of the biological activities associated with this compound is presented below:

Activity Effect Reference
FABP4 InhibitionPotent inhibitor
Anticancer ActivityInduces apoptosis in cancer cells
Antimicrobial PropertiesPotential activity against pathogens

Case Study 1: FABP4 Inhibition

In a study examining the binding affinities of various naphthalene-1-sulfonamide derivatives, this compound was identified as a potent inhibitor of FABP4. The binding mode was elucidated through X-ray crystallography, revealing critical interactions within the binding pocket that enhance its inhibitory efficacy .

Case Study 2: Anticancer Evaluation

Another study focused on the anticancer properties of sulfonamide derivatives highlighted the structure-activity relationships (SAR) among different compounds. The results indicated that modifications on the sulfonamide group could significantly alter cytotoxicity profiles against various cancer cell lines, suggesting that this compound could be optimized for enhanced activity .

Comparative Analysis

To better understand the potential of this compound, it is essential to compare it with related compounds:

Compound Target Activity Efficacy
4-Chloro-N-propylsulfanilamideAntimicrobialModerate
Naphthalene-2-sulfonamideFABP4 InhibitionHigh
Methoxyquinazolinone DerivativesAnticancerHigh

Q & A

Q. Basic

  • Storage conditions : Desiccate at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis .
  • Container material : Use amber glass vials to avoid light-induced degradation.

Q. Advanced

  • Degradation profiling : Accelerated stability studies (40°C/75% RH) with LC-MS to identify degradation products (e.g., sulfonic acid derivatives) .
  • Lyophilization : For hygroscopic batches, lyophilize and store in vacuum-sealed packs .

How can researchers design toxicity studies for this compound?

Q. Basic

  • In vitro models : Use HepG2 cells for hepatotoxicity screening or Ames test for mutagenicity .
  • Acute toxicity : OECD Guideline 423 for rodent LD₅₀ determination .

Q. Advanced

  • Metabolite profiling : Incubate with liver microsomes to identify toxic metabolites (e.g., hydroxylated derivatives) .
  • Omics approaches : Transcriptomics/proteomics to map pathways affected by chronic exposure .

What strategies improve regioselectivity in sulfonamide derivatization reactions?

Q. Basic

  • Directing groups : Utilize methoxy substituents to guide electrophilic substitution to the naphthalene ring’s α-position .
  • Protecting groups : Temporarily block reactive sites (e.g., sulfonamide NH) with Boc or Fmoc .

Q. Advanced

  • Catalytic systems : Pd-catalyzed C–H activation for selective functionalization .
  • Flow chemistry : Precise control of residence time and temperature to minimize byproducts .

How should researchers address contradictory solubility data in polar vs. nonpolar solvents?

Q. Basic

  • Solubility screening : Use shake-flask method with UV-Vis quantification in solvents like DMSO, methanol, or hexane .

Q. Advanced

  • Co-solvency studies : Blend solvents (e.g., DMSO:water gradients) to improve dissolution for in vivo assays .
  • Computational prediction : Hansen solubility parameters or COSMO-RS simulations to prioritize solvent candidates .

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